An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,6-dimethyl-2H-indazole
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,6-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 5-Bromo-2,6-dimethyl-2H-indazole
5-Bromo-2,6-dimethyl-2H-indazole is a substituted indazole that has emerged as a valuable building block in medicinal and materials chemistry. The indazole scaffold is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities. The introduction of a bromine atom and two methyl groups on the indazole core of this particular derivative enhances its synthetic versatility and modulates its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1] Its utility also extends to agricultural chemistry, where it serves as an intermediate in the synthesis of advanced crop protection agents.[1]
A thorough understanding of the physical properties of 5-Bromo-2,6-dimethyl-2H-indazole is a critical prerequisite for its effective utilization. These properties influence its reactivity, solubility in various solvent systems, and its behavior in analytical and purification techniques. This guide aims to provide a detailed account of its known physical characteristics and to offer robust, field-proven protocols for the experimental determination of currently unreported properties.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of 5-Bromo-2,6-dimethyl-2H-indazole is presented in Table 1. This information has been compiled from various chemical supplier databases and catalogues.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | Chem-Impex[1], Moldb[2] |
| Molecular Weight | 225.09 g/mol | Chem-Impex[1], Moldb[2] |
| CAS Number | 1159511-90-6 | Chem-Impex[1], Moldb[2] |
| Appearance | Yellow crystalline powder | Chem-Impex[1] |
| Purity | ≥95% (HPLC) or 98% | Chem-Impex[1], Moldb[2] |
Thermal Properties: Melting and Boiling Point
Melting Point
A definitive, experimentally determined melting point for 5-Bromo-2,6-dimethyl-2H-indazole is not consistently reported in publicly available literature. As a yellow crystalline solid, a sharp melting point is expected for a pure sample. For comparison, the related compound 5-Bromo-1H-indazole has a reported melting point of 123-127 °C.[3] The presence of two additional methyl groups in 5-Bromo-2,6-dimethyl-2H-indazole would be expected to influence its crystal lattice packing and, consequently, its melting point.
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The capillary method is the most common and reliable approach.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 5-Bromo-2,6-dimethyl-2H-indazole is finely powdered.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to estimate the approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point
The boiling point for 5-Bromo-2,6-dimethyl-2H-indazole is not reported and is generally not a relevant parameter for a solid compound of this nature. At atmospheric pressure, it is highly likely that the compound would decompose before it boils. A predicted boiling point for the related compound 6-Bromo-2-methyl-2H-indazole is 322.7±15.0 °C, though this is a computational estimate and should be treated with caution.[4] Determination of a boiling point would likely require vacuum distillation, a technique more suited for liquids.
Solubility Profile
Specific quantitative solubility data for 5-Bromo-2,6-dimethyl-2H-indazole in various solvents is not extensively documented. However, based on the general characteristics of substituted indazoles, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is anticipated to be low, a common trait for many organic compounds of this class. For instance, the related 5-Bromo-1H-indazole is reported to be insoluble in water.[5]
A systematic approach to determining the solubility of an organic compound involves testing its solubility in a range of solvents of varying polarity and pH.
Methodology:
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Solvent Selection: A panel of solvents should be used, typically including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents like ethanol, methanol, acetone, and DMSO.
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Procedure:
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Add approximately 10-20 mg of 5-Bromo-2,6-dimethyl-2H-indazole to a small test tube.
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Add 1 mL of the chosen solvent.
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Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.
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Visually inspect the solution for the presence of undissolved solid.
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Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.
Figure 2: Predicted Qualitative Solubility Profile.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-2,6-dimethyl-2H-indazole would exhibit characteristic signals for the aromatic protons and carbons, as well as for the two methyl groups.
Expected ¹H NMR Spectral Features (in CDCl₃):
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Aromatic Protons: Two singlets are expected in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring.
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N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group would likely appear in the range of 3.8-4.2 ppm.
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C-Methyl Protons: A singlet for the three protons of the C-methyl group is expected further upfield, likely in the range of 2.3-2.7 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
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Aromatic Carbons: Signals for the carbons of the indazole ring would be observed in the aromatic region (approximately 110-150 ppm). The carbon bearing the bromine atom (C5) would be expected to have a chemical shift in the lower end of this range.
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N-Methyl Carbon: The signal for the N-methyl carbon would likely appear in the range of 30-40 ppm.
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C-Methyl Carbon: The C-methyl carbon signal is expected to be in the upfield region, typically around 15-25 ppm.
For comparison, ¹H NMR and ¹³C NMR spectral data are available for various other substituted indazoles, which can aid in the interpretation of the spectrum of 5-Bromo-2,6-dimethyl-2H-indazole.[6][7]
Methodology:
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Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.
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Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H and ¹³C NMR.
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Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M⁺+2). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Expected Fragmentation: Fragmentation patterns would likely involve the loss of methyl groups and potentially the bromine atom.
Conclusion
5-Bromo-2,6-dimethyl-2H-indazole is a heterocyclic compound with significant potential in various fields of chemical research and development. This guide has synthesized the available information on its core physical properties and provided a framework for the experimental determination of those properties that are not yet reported in the literature. The presented protocols for determining melting point and solubility, along with the predicted spectral characteristics, offer a valuable resource for researchers working with this compound. Accurate and comprehensive characterization of its physical properties will undoubtedly facilitate its broader application and the advancement of the scientific endeavors in which it is employed.
References
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PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Manas Petro Chem. (n.d.). 5 Bromo Indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1159511-90-6 | 5-Bromo-2,6-dimethyl-2H-indazole - Moldb [moldb.com]
- 3. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]
- 5. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
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